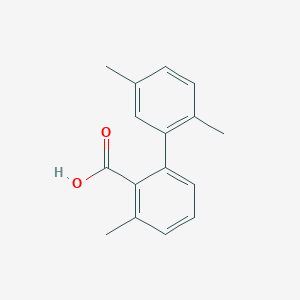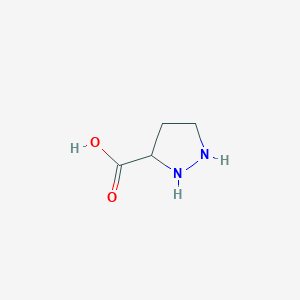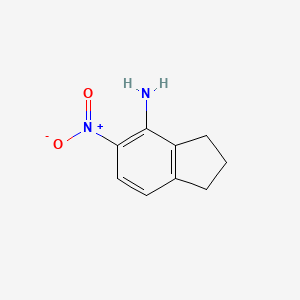
4-Amino-5-nitroindane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-nitroindane is an organic compound that belongs to the class of nitroindanes It is characterized by the presence of an amino group at the fourth position and a nitro group at the fifth position on the indane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-nitroindane typically involves the nitration of indane, followed by the reduction of the nitro group to an amino group. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the indane ring . The subsequent reduction of the nitro group to an amino group can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-5-nitroindane undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form various oxidation products depending on the oxidizing agent used.
Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents such as sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Reduction: 4-Aminoindane.
Oxidation: Various oxidation products depending on the specific conditions.
Substitution: A wide range of substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4-Amino-5-nitroindane has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Amino-5-nitroindane involves its interaction with various molecular targets and pathways. The amino and nitro groups play a crucial role in its reactivity and biological activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The specific molecular targets and pathways involved depend on the context of its application and the specific reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
4-Amino-5-nitroindane can be compared with other similar compounds, such as:
4-Nitroindane: Similar in structure but lacks the amino group, leading to different reactivity and applications.
5-Aminoindane: Similar in structure but lacks the nitro group, resulting in different chemical and biological properties.
Indane-1,3-dione: A versatile building block used in various applications, including biosensing and bioimaging.
Eigenschaften
Molekularformel |
C9H10N2O2 |
|---|---|
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
5-nitro-2,3-dihydro-1H-inden-4-amine |
InChI |
InChI=1S/C9H10N2O2/c10-9-7-3-1-2-6(7)4-5-8(9)11(12)13/h4-5H,1-3,10H2 |
InChI-Schlüssel |
VGFXLJPBQBEUQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)C(=C(C=C2)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


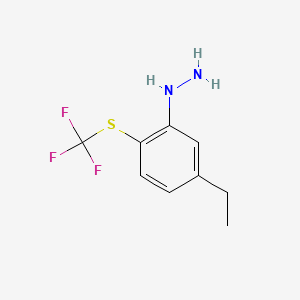
![2-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14038255.png)
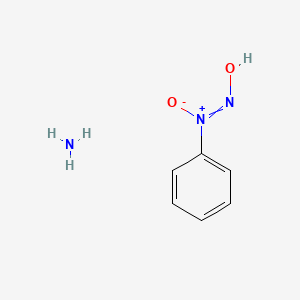
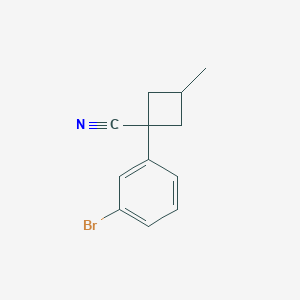

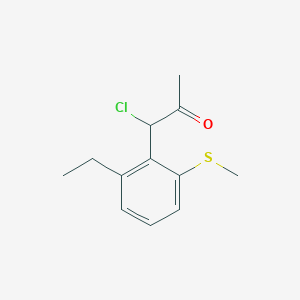

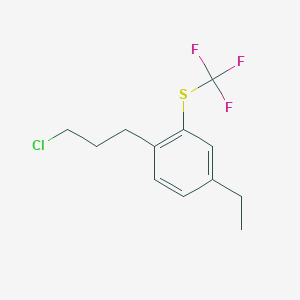
![4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid](/img/structure/B14038292.png)
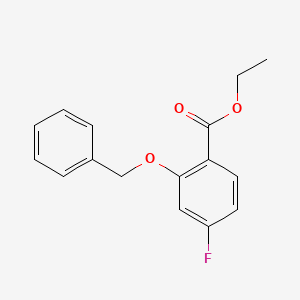

![2,4-Dichlorothieno[2,3-d]pyridazine](/img/structure/B14038309.png)
